Cas no 104493-13-2 (3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)-)
![3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)- structure](https://it.kuujia.com/scimg/cas/104493-13-2x500.png)
104493-13-2 structure
Nome del prodotto:3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)-
3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)-
- 3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydro...
- 5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- adecypenol
- 3-Cyclopentene-1,2-diol, 5-(7,8-dihydro-8-hydroxyimidazo(4,5-d)(1,3)diazepin-3(4H)-yl)-3-(hydroxymethyl)-
- AC1L2U29
- Antibiotic OM 3223
- LS-58312
- OM 3223
- SureCN9690591
- AKOS040745485
- DTXSID80909002
- SCHEMBL9690591
- ZINC01482377
- 104493-13-2
- 5-(8-hydroxy-7,8-dihydroimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
-
- Inchi: InChI=1S/C12H16N4O4/c17-3-6-1-7(11(20)10(6)19)16-5-15-9-8(18)2-13-4-14-12(9)16/h1,4-5,7-8,10-11,17-20H,2-3H2,(H,13,14)
- Chiave InChI: WJSAFKJWCOMTLH-UHFFFAOYSA-N
- Sorrisi: OCC1=CC(N2C=NC3C(CN=CNC2=3)O)C(O)C1O
Proprietà calcolate
- Massa esatta: 280.117
- Massa monoisotopica: 280.117
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -3.3
- Superficie polare topologica: 123Ų
Proprietà sperimentali
- Densità: 1.81
- Punto di ebollizione: 652°Cat760mmHg
- Punto di infiammabilità: 348.1°C
- Indice di rifrazione: 1.812
- PSA: 123.13000
- LogP: -1.86090
3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)- Letteratura correlata
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
104493-13-2 (3-Cyclopentene-1,2-diol,5-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)-3-(hydroxymethyl)-) Prodotti correlati
- 24815-96-1((16β,17β)-16,17-Dihydroxyestr-4-en-3-one)
- 2228620-70-8(2-hydroxy-2-methyl-3-{1H-pyrrolo2,3-bpyridin-3-yl}propanoic acid)
- 80407-56-3(lysine-methotrexate)
- 477713-74-9(Carbamic acid, (4-fluorophenyl)-, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl ester (9CI))
- 926657-43-4((2-fluorophenyl) N-[2-[[2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate)
- 868360-25-2(5-Bromo-6-(3-fluorophenyl)pyridin-2-amine)
- 1881605-88-4(3-Thiophenemethanamine, 4-bromo-N-(1,1-dimethylpropyl)-)
- 851129-44-7(2-(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethan-1-one)
- 121667-95-6(1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine)
- 2097863-55-1(4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
